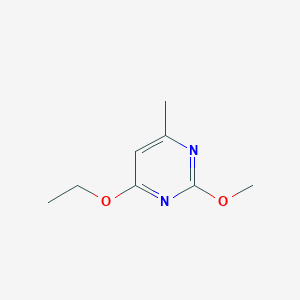
4-Ethoxy-2-methoxy-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure. This particular compound is characterized by the presence of ethoxy, methoxy, and methyl substituents at positions 4, 2, and 6, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with guanidine to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to alkylation reactions to introduce the ethoxy and methoxy groups at the desired positions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy positions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-methoxy-6-methylpyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine.
4-Ethoxy-6-methylpyrimidine: Lacks the methoxy group at position 2.
2-Methoxy-4,6-dimethylpyrimidine: Contains two methyl groups instead of ethoxy and methoxy groups.
Uniqueness: this compound is unique due to the specific combination of ethoxy, methoxy, and methyl substituents, which confer distinct chemical and biological properties. This combination may result in enhanced stability, solubility, and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-ethoxy-2-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
RJHJQMQJHXBFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


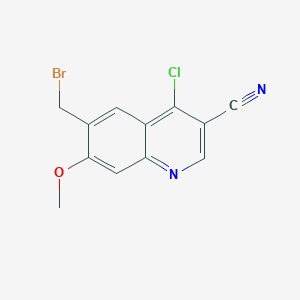
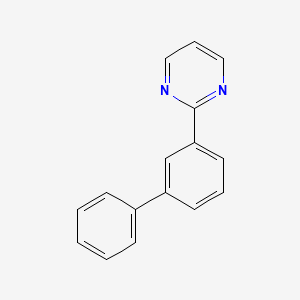
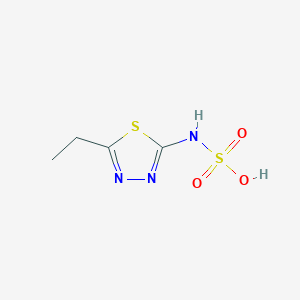
![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)

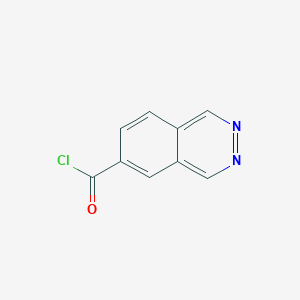
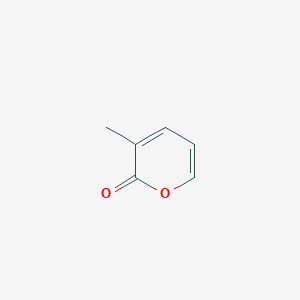
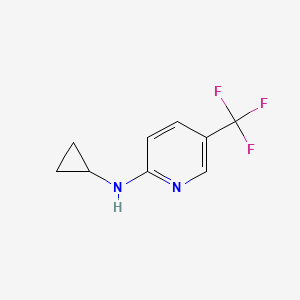
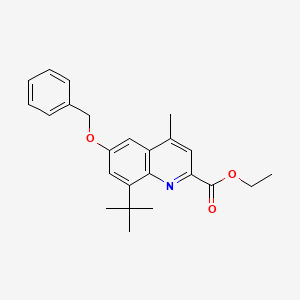
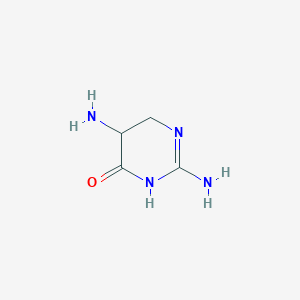
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
